molecular formula C11H20ClNO3 B13487920 rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride

rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride

Cat. No.: B13487920
M. Wt: 249.73 g/mol
InChI Key: PYKGKIBOXPPYGL-PUBMXKGKSA-N
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Description

rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an oxane ring and an amino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride typically involves multiple steps, starting with the preparation of the oxane ring. The key steps include:

    Formation of the Oxane Ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using reagents like ammonia or amines.

    Esterification: The acetate group is added through an esterification reaction, typically using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the amino group.

Scientific Research Applications

rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride
  • rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride

Uniqueness: rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride stands out due to its unique oxane ring structure and the presence of an amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl 2-[(2S,4S,6S)-4-amino-6-prop-2-enyloxan-2-yl]acetate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-3-4-9-5-8(12)6-10(15-9)7-11(13)14-2;/h3,8-10H,1,4-7,12H2,2H3;1H/t8-,9-,10-;/m0./s1

InChI Key

PYKGKIBOXPPYGL-PUBMXKGKSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@H](C[C@@H](O1)CC=C)N.Cl

Canonical SMILES

COC(=O)CC1CC(CC(O1)CC=C)N.Cl

Origin of Product

United States

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